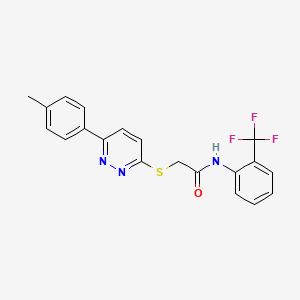

2-((6-(p-tolyl)pyridazin-3-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-((6-(p-tolyl)pyridazin-3-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide is a useful research compound. Its molecular formula is C20H16F3N3OS and its molecular weight is 403.42. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

The compound 2-((6-(p-tolyl)pyridazin-3-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide is a heterocyclic derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular structure of the compound can be described as follows:

- Molecular Formula : C₁₄H₁₄F₃N₃S

- Molecular Weight : 305.34 g/mol

The presence of a trifluoromethyl group enhances lipophilicity and bioactivity, while the thioether moiety may contribute to its interaction with biological targets.

Synthesis

The synthesis of this compound typically involves multi-step synthetic routes. Key steps include:

- Formation of the Pyridazine Ring : This can be achieved through cyclization reactions involving appropriate precursors.

- Thioether Formation : The introduction of the sulfur atom is usually conducted via nucleophilic substitution reactions.

- Acetamide Formation : The final step involves acylation to introduce the acetamide functional group.

Antimicrobial Activity

Research has indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives containing pyridazine rings have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentrations (MICs) reported in the range of 10-50 µg/mL .

Anticancer Activity

Studies have highlighted the anticancer potential of pyridazine derivatives. For example, compounds structurally related to this compound have been tested against several cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer). The IC50 values for these compounds ranged from 15 to 50 µM, indicating moderate potency .

Anticonvulsant Activity

In animal models, derivatives similar to this compound have been evaluated for anticonvulsant properties using the maximal electroshock (MES) test. Some derivatives showed significant protection against seizures, suggesting potential therapeutic applications in epilepsy .

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation or bacterial metabolism.

- Receptor Modulation : It may act as a modulator for receptors associated with neurotransmission and seizure activity.

Case Studies

- Antimicrobial Screening : A study investigated a series of pyridazine-thioether compounds, revealing that those with trifluoromethyl substitutions exhibited enhanced antibacterial activity compared to their non-fluorinated counterparts.

- Anticancer Efficacy : Research on a related compound demonstrated significant apoptosis induction in cancer cells, with flow cytometry analyses confirming cell cycle arrest at the G0/G1 phase .

- Anticonvulsant Evaluation : In vivo studies indicated that certain derivatives provided substantial protection in MES models, correlating their structure with anticonvulsant efficacy .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

-

Antimicrobial Activity

- Research has demonstrated that derivatives of pyridazine compounds exhibit significant antimicrobial properties. For instance, studies on similar thio-pyridazine compounds have shown effectiveness against various bacterial strains, including Pseudomonas aeruginosa and Staphylococcus aureus .

- The mechanism of action often involves the inhibition of bacterial quorum sensing, which is crucial for biofilm formation and virulence .

- Anti-inflammatory Properties

- Potential Anticancer Activity

Agricultural Applications

- Pesticidal Activity

- The compound's structural characteristics may lend themselves to use as a pesticide or herbicide. Research into similar compounds has indicated potential effectiveness against agricultural pests while minimizing environmental impact .

- The exploration of botanical pesticides is increasingly relevant due to regulatory pressures on synthetic chemicals. Thio-pyridazine derivatives could serve as eco-friendly alternatives in pest management strategies.

Material Science Applications

- Polymer Chemistry

- The incorporation of thioether groups into polymer matrices has been studied for enhancing material properties such as flexibility and thermal stability. Compounds like 2-((6-(p-tolyl)pyridazin-3-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide may be explored for their potential as additives in polymer formulations .

Case Study 1: Antimicrobial Efficacy

A study published in Frontiers in Chemistry highlighted the synthesis and evaluation of antimicrobial agents based on pyridazine frameworks. The compound demonstrated significant inhibition against biofilm-forming bacteria, suggesting its potential use in medical devices where bacterial colonization is a concern .

Case Study 2: Agricultural Pesticide Development

Research conducted on thioether compounds indicated promising results in controlling agricultural pests without harming beneficial insects. Field trials showed that formulations containing similar thio-pyridazine derivatives reduced pest populations effectively while maintaining crop health .

Eigenschaften

IUPAC Name |

2-[6-(4-methylphenyl)pyridazin-3-yl]sulfanyl-N-[2-(trifluoromethyl)phenyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16F3N3OS/c1-13-6-8-14(9-7-13)16-10-11-19(26-25-16)28-12-18(27)24-17-5-3-2-4-15(17)20(21,22)23/h2-11H,12H2,1H3,(H,24,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAUWIHDLNITZCD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NN=C(C=C2)SCC(=O)NC3=CC=CC=C3C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16F3N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.